molecular formula C45H93N7O18 B611472 Tri(Amino-PEG5-amide)-amine CAS No. 2055013-52-8

Tri(Amino-PEG5-amide)-amine

Cat. No. B611472
M. Wt: 1020.27
InChI Key: CMUGXZWNMJJZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tri(Amino-PEG5-amide)-amine TFA salt is a PEG derivative containing three amino groups. The amino groups are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful for the development of antibody drug conjugates.

Scientific Research Applications

1. Nanoparticle Functionalization

Tri(Amino-PEG5-amide)-amine and its derivatives are used in creating water-soluble, chemically functional nanoparticles. For instance, a trifluoroethylester-PEG-thiol ligand (TFEE-PEG-SH) has been synthesized to create functional Au metal and FePt magnetic nanoparticles. These particles can be functionalized with primary-amine-containing molecules like biotin and fluorescamine through amide bond formation at room temperature without coupling agents, demonstrating the utility of such compounds in nanoparticle technology (Latham & Williams, 2006).

2. siRNA Delivery and Gene Silencing

A novel triblock nanocarrier, poly(amido amine)-poly(ethylene glycol)-poly-l-lysine (PAMAM-PEG-PLL), has been designed and evaluated for the delivery of siRNA. In this context, tertiary amine groups in the PAMAM dendrimer are crucial for endosomal escape and cytoplasmic delivery of siRNA, demonstrating the application of these materials in gene therapy (Patil, Zhang, & Minko, 2011).

3. Biodegradable Polymer Applications

Research has also focused on the synthesis of amphiphilic conetwork (APCN) gels and hydrogels of poly(β-amino esters) and poly(amido amine) for controlled composition, degradation, and release behavior. These materials are valuable for controlled release and tissue engineering applications due to their hemocompatibility and tunable degradability (Nutan et al., 2017).

4. Drug Carrier in Cancer Therapy

Degradable, water-swellable PEGs, prepared using crosslinking between primary amines of N,N',N″-tris(2-aminoethyl)phosphoric triamide (TAEPT) and diglycidyl ether of epichlorohydrin-modified PEGs (EMPs), show potential as biomaterials in biomedical applications like drug entrapment and chemoimmunotherapy agent delivery (Zhang et al., 2014).

5. Micelles for Controlled Drug Delivery

Poly(ethylene glycol) and cholesterol-conjugated poly(amido amine)s based micelles have been identified for controlled drug delivery. These micelles are formed via self-assembly in aqueous solution and exhibit pH- and redox-responsive drug release, enhancing the efficacy of cancer treatments (Cheng et al., 2014).

properties

IUPAC Name

3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H93N7O18/c46-4-16-59-22-28-65-34-40-68-37-31-62-25-19-56-13-1-43(53)49-7-10-52(11-8-50-44(54)2-14-57-20-26-63-32-38-69-41-35-66-29-23-60-17-5-47)12-9-51-45(55)3-15-58-21-27-64-33-39-70-42-36-67-30-24-61-18-6-48/h1-42,46-48H2,(H,49,53)(H,50,54)(H,51,55)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUGXZWNMJJZQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCN)C(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCOCCN)CCNC(=O)CCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H93N7O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1020.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri(Amino-PEG5-amide)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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